(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-12-25-15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(24-2)13-18(17)26-20/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWPZREPRMGDJ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the methoxy group. The propoxyphenyl group is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
(2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to bind to specific sites on these molecules, altering their activity and function. This binding can lead to changes in cellular pathways and biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of heterocyclic enamide derivatives. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Biological Activity | Source |
|---|---|---|---|---|
| (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide | Benzothiazole | 6-methoxy, 4-propoxyphenyl propenamide | Hypothesized anti-inflammatory/antimicrobial (based on analogs) | N/A |
| (Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Benzothiazole | Chloro, sulfamoyl, methoxyethyl | Antimicrobial | |
| 4-Fluoro-N-[5-(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide | Thiadiazole | Fluorobenzyl sulfonyl, benzamide | Anticancer (in vitro) | |
| 6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | Benzothiazole | 6-methoxy, 4-methoxyphenyl | Antimicrobial (broad-spectrum) | |
| (2E)-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide | Thiazole | Chlorobenzyl, methoxyphenyl | Anticancer (apoptosis induction) |
Key Insights
Core Heterocycle Influence: Benzothiazole vs. Thiadiazole/Thiazole: Benzothiazole derivatives (e.g., ) often exhibit antimicrobial activity due to their planar structure, facilitating DNA intercalation.
Electron-Withdrawing Groups: Chloro or sulfamoyl substituents (e.g., ) amplify electrophilicity, aiding covalent interactions with microbial enzymes.
Stereochemical Considerations :
- The E-configuration in the propenamide chain (shared with ) stabilizes the molecule’s planar conformation, critical for binding to hydrophobic enzyme pockets.
Biological Activity Trends :
- Antimicrobial activity correlates with sulfamoyl or methoxy groups (e.g., ), while anticancer activity is linked to fluorinated or chlorinated aromatic systems (e.g., ).
Biological Activity
The compound (2E)-N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a synthetic organic molecule notable for its complex structure, which includes a benzothiazole moiety and an enamide functional group. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
This compound can be classified as an enamide , characterized by the presence of a carbon-nitrogen double bond adjacent to a carbonyl group. The benzothiazole ring is known for its diverse pharmacological activities, including antitumor and antimicrobial properties.
| Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|
| C₁₈H₁₈N₂O₂S | 306.41 g/mol | Enamide, Benzothiazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
- Formation of the Benzothiazole Moiety : Utilizing appropriate precursors and reaction conditions.
- Enamide Formation : Reaction of the benzothiazole derivative with a suitable amine and carbonyl compound.
- Purification : Employing techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity.
Antitumor Activity
Research indicates that compounds with similar benzothiazole structures exhibit significant antitumor activity. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. The compound was tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays, revealing promising results:
- IC50 Values :
- A549: 6.26 ± 0.33 μM
- HCC827: 6.48 ± 0.11 μM
- NCI-H358: Higher IC50 in 3D assays compared to 2D assays.
These findings suggest that the compound may effectively halt tumor growth while exhibiting lower toxicity in natural conditions .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. In vitro studies showed that compounds related to this structure demonstrated activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The testing followed CLSI guidelines, indicating that these compounds could serve as potential antimicrobial agents .
The biological activity of This compound may involve interaction with DNA and other cellular targets:
- DNA Binding Studies : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially affecting gene expression and cellular proliferation.
- Structure-Activity Relationship (SAR) : In silico studies can help predict the biological profile based on structural modifications, guiding further development in drug discovery.
Case Studies
Recent studies have highlighted the potential of benzothiazole derivatives in clinical applications:
- Study on Anticancer Effects : A study demonstrated that derivatives with similar structures effectively inhibited cell proliferation in vitro across multiple cancer lines.
- Antimicrobial Testing : Another study confirmed significant antibacterial activity against common pathogens, suggesting therapeutic applications in treating infections.
Q & A
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 0–5°C for diazonium salt formation), solvent selection (e.g., absolute ethanol for condensation reactions), and pH (e.g., acidic conditions for hydrolysis). Thin-layer chromatography (TLC) should monitor reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate structural integrity . For example, prolonged heating in strong acid/base conditions may enhance hydrolysis efficiency, but excessive temperatures risk side reactions .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer: Use a multi-technique approach:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry (E/Z configuration) and functional groups (e.g., methoxy, benzothiazole).
- High-performance liquid chromatography (HPLC) to assess purity (>95% threshold for pharmacological studies).
- Mass spectrometry (MS) for molecular weight validation.
Cross-referencing spectral data with computational predictions (e.g., PubChem entries) enhances reliability .
Q. Which functional groups in the compound are most reactive, and how do they influence downstream applications?
- Methodological Answer: The benzothiazole ring and conjugated enamide system are key reactivity centers. The benzothiazole’s sulfur atom participates in redox reactions (e.g., oxidation with H₂O₂), while the enamide’s α,β-unsaturated carbonyl enables Michael additions. These groups underpin biological activity (e.g., enzyme inhibition) and material science applications (e.g., optoelectronic properties) .
Advanced Research Questions
Q. How can contradictory data on reaction yields from different synthetic routes be resolved?
- Methodological Answer: Conduct comparative studies using identical analytical standards (e.g., internal controls for HPLC). For example, if Method A (solvent: DMF) yields 60% vs. Method B (solvent: THF) at 45%, analyze side products via LC-MS to identify competing pathways (e.g., solvent-dependent dimerization). Adjust catalyst loading (e.g., palladium on carbon) or reaction time to suppress byproducts .
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to model binding affinities between the benzothiazole moiety and target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, the methoxy group’s electron-donating effects may enhance π-π stacking in receptor pockets .
Q. What reaction mechanisms explain the compound’s behavior under reducing or oxidizing conditions?
- Methodological Answer:
- Reduction: Sodium borohydride (NaBH₄) selectively reduces the enamide’s carbonyl to an alcohol, while the benzothiazole remains intact. Monitor intermediates via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance).
- Oxidation: Hydrogen peroxide oxidizes the benzothiazole’s sulfur to sulfoxide, altering electronic properties (UV-Vis redshift from 300 nm to 350 nm) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., varying IC₅₀ values)?
- Methodological Answer: Standardize assay conditions (e.g., cell line viability, incubation time) and validate purity (HPLC/MS). For instance, impurities >5% may artificially inflate IC₅₀ values. Cross-test with structurally analogous compounds (e.g., replacing propoxyphenyl with ethoxyphenyl) to isolate structure-activity relationships .
Tables for Key Data
| Parameter | Optimal Conditions | Analytical Validation |
|---|---|---|
| Synthesis Temperature | 0–5°C (diazonium step) | TLC (Rf = 0.3 in ethyl acetate) |
| Purity Threshold | >95% (HPLC) | MS: [M+H]⁺ = Calculated m/z ± 0.5 |
| Redox Reactivity | NaBH₄ (reduction), H₂O₂ (oxidation) | IR: C=O (1700 cm⁻¹) monitoring |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
